Undecylenamidopropyl betaine
CAS No.: 133798-12-6
Cat. No.: VC7944293
Molecular Formula: C18H34N2O3
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133798-12-6 |
|---|---|
| Molecular Formula | C18H34N2O3 |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate |
| Standard InChI | InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23) |
| Standard InChI Key | UIJMHOVIUFGSNF-UHFFFAOYSA-N |
| SMILES | C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] |
| Canonical SMILES | C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] |
Introduction
Chemical Identity and Synthesis Pathway
Structural Characteristics
UAB’s molecular structure is defined by the formula , combining an undecylenic acid backbone (11-carbon chain with a terminal double bond) amidated to a propylamine group and quaternized with betaine . The zwitterionic nature arises from the positively charged quaternary ammonium group and the negatively charged carboxylate, enabling simultaneous interaction with polar and nonpolar substances .
Industrial Synthesis
Production follows a two-step process:
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Amidation: Undecylenic acid reacts with -dimethyl-1,3-propanediamine (DMAPA) at 140–200°C to form undecylenamidopropyl dimethylamine .
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Quaternization: The intermediate undergoes reaction with sodium chloroacetate, yielding the final betaine structure . Patent data specify that commercial batches contain ≤0.5% residual undecylenic acid and ≤6% sodium chloride, with a pH of 5.8–7.5 at 5% aqueous concentration .
Physicochemical and Functional Properties
Key Physical Parameters
The compound’s viscosity-controlling ability stems from its capacity to form micellar structures at critical concentrations, reducing interfacial tension by 28–32 mN/m in surfactant blends .
Multifunctional Roles in Cosmetics
UAB’s International Nomenclature of Cosmetic Ingredients (INCI)-recognized functions include:
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Antistatic action: Neutralizes hair surface charge, reducing flyaway by 40–60% in humid conditions .
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Cleansing efficacy: Removes 85–90% of sebum and particulate matter without stripping natural lipids .
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Conditioning: Increases hair tensile strength by 15–20% through hydrophobic film formation .
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Foam boosting: Synergizes with sodium lauryl ether sulfate (SLES) to enhance lather volume by 30% .
Innovations and Future Directions
Recent advances focus on UAB-derived betaines with branched alkyl chains for improved biodegradability. Hybrid surfactants combining UAB with glycosides show promise in sulfate-free formulations, achieving comparable cleansing with 50% lower ecological toxicity .
Comparative Analysis with Related Surfactants
| Surfactant | CMC (mM) | Foam Height (mm) | Irritation Index |
|---|---|---|---|
| UAB | 0.8 | 145 | 1.2 |
| Cocamidopropyl Betaine | 0.6 | 160 | 2.1 |
| Sodium Lauryl Sulfate | 2.3 | 180 | 4.9 |
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